molecular formula C11H14O4 B14465819 4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one CAS No. 69793-65-3

4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one

Cat. No.: B14465819
CAS No.: 69793-65-3
M. Wt: 210.23 g/mol
InChI Key: DHXXJSUXCXRUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one.

    Reduction: Formation of 4-hydroxy-6-methyl-3-(3-methylbutanol)-2H-pyran-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: Lacks the 3-methylbutanoyl group, which may result in different biological activities.

    3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Similar structure but with an acetyl group instead of a 3-methylbutanoyl group.

    4-Hydroxy-6-methyl-3-(3-methylbutyl)-2H-pyran-2-one: Similar structure but with a different substituent on the pyranone ring.

Uniqueness

4-Hydroxy-6-methyl-3-(3-methylbutanoyl)-2H-pyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyl group, a methyl group, and a 3-methylbutanoyl group makes it a versatile compound for various applications.

Properties

CAS No.

69793-65-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-(3-methylbutanoyl)pyran-2-one

InChI

InChI=1S/C11H14O4/c1-6(2)4-8(12)10-9(13)5-7(3)15-11(10)14/h5-6,13H,4H2,1-3H3

InChI Key

DHXXJSUXCXRUSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.